- Photochemical Reactions as Key Steps in Natural Product Synthesis, Angewandte Chemie, 2011, 50(5), 1000-1045

Cas no 93908-02-2 (Rebeccamycin)

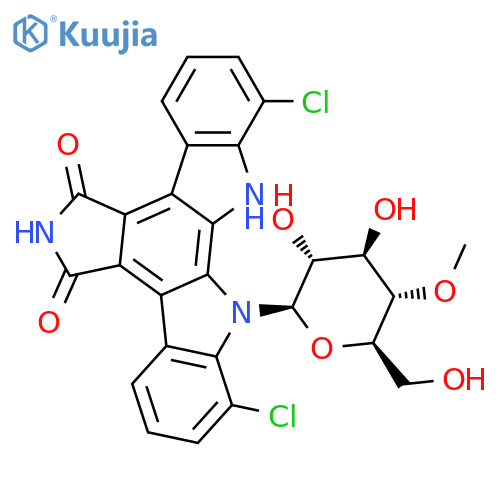

Rebeccamycin structure

Nombre del producto:Rebeccamycin

Rebeccamycin Propiedades químicas y físicas

Nombre e identificación

-

- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-methyl-b-D-glucopyranosyl)-

- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-meth...

- rebeccamycin

- AmbotzLS-1199

- (+)-Rebeccamycin

- NSC 359079

- 1,11-Dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (ACI)

- D

- ICX5609244

- CHEMBL27000

- SCHEMBL12961242

- 5,21-Dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

- Neuro_000196

- A20190

- UNII-Y96MQM21V9; CHEMBL370100; Y96MQM21V9

- 5H-Indolo[2,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-

- NSC359079

- SMR001565446

- MLS002701854

- NCI60_003256

- NSC-359079

- 5H-Indolo[2,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-

- (Rebeccamycin)1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione

- CHEMBL370100

- Q7301989

- BRN 4732638

- 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione

- HB4052

- DB14729

- SCHEMBL24695

- 93908-02-2

- C19701

- BDBM50162287

- AKOS030213234

- 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-

- CS-0016893

- HY-19825

- MFCD23105147

- 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione(rebeccamycin)

- Y96MQM21V9

- DTXSID70239880

- CHEBI:135511

- QEHOIJJIZXRMAN-QZQSLCQPSA-N

- NS00011703

- UNII-Y96MQM21V9

- dichloro-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxy-tetrahydropyran-2-yl][?]dione

- Rebeccamycin, solid, >=98% (HPLC), from Saccharothrix aerocolonigenes

- 1,11-dichloro-12-(4-O-methyl-beta-D-glucopyranosyl)-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

- 1,11-dichloro-12-[3,4-dihydroxy-6-hydroxymethyl-5-methoxy-(2R,3R,4S,5R,6R)-tetrahydro-2H-2-pyranyl]-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione

- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-

- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-

- 5,21-dichloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

- DA-57371

- Rebeccamycin

-

- Renchi: 1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)/t13-,22-,23-,24-,27-/m1/s1

- Clave inchi: QEHOIJJIZXRMAN-QZQSLCQPSA-N

- Sonrisas: O=C1NC(=O)C2C1=C1C3C=CC=C(C=3N([C@H]3[C@H](O)[C@@H](O)[C@H](OC)[C@@H](CO)O3)C1=C1NC3C(=CC=CC=3C1=2)Cl)Cl

Atributos calculados

- Calidad precisa: 569.07600

- Masa isotópica única: 569.0756554g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 5

- Recuento de receptores de enlace de hidrógeno: 10

- Recuento de átomos pesados: 39

- Cuenta de enlace giratorio: 3

- Complejidad: 1010

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 5

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.6

- Superficie del Polo topológico: 146Ų

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 21

Propiedades experimentales

- Color / forma: Yellow solid

- Denso: 1.87±0.1 g/cm3 (20 ºC 760 Torr),

- Disolución: Insuluble (2.7E-5 g/L) (25 ºC),

- PSA: 150.37000

- Logp: -1.27480

- Disolución: Not available

Rebeccamycin PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73860-2.5mg |

Rebeccamycin |

93908-02-2 | 98% | 2.5mg |

¥8556.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202309A-1 mg |

Rebeccamycin, |

93908-02-2 | ≥95% | 1mg |

¥2,256.00 | 2023-07-11 | |

| A2B Chem LLC | AC94721-1mg |

Rebeccamycin |

93908-02-2 | ≥98% | 1mg |

$640.00 | 2024-04-19 | |

| 1PlusChem | 1P006C0X-2.5mg |

Rebeccamycin |

93908-02-2 | ≥99% | 2.5mg |

$793.00 | 2025-02-21 | |

| A2B Chem LLC | AC94721-2.5mg |

Rebeccamycin |

93908-02-2 | ≥99% | 2.5mg |

$714.00 | 2024-07-18 | |

| BioAustralis | BIA-R1075-0.50 mg |

Rebeccamycin |

93908-02-2 | >95% by HPLC | 0.50 mg |

$273.00 | 2023-07-10 | |

| TRC | R140000-.5mg |

Rebeccamycin |

93908-02-2 | 5mg |

$161.00 | 2023-05-17 | ||

| Hello Bio | HB4052-1mg |

Rebeccamycin |

93908-02-2 | >98% | 1mg |

£295 | 2023-05-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202309-250µg |

Rebeccamycin, |

93908-02-2 | ≥95% | 250µg |

¥1128.00 | 2023-09-05 | |

| BioAustralis | BIA-R1075-2.50mg |

Rebeccamycin |

93908-02-2 | >95% by HPLC | 2.50mg |

$1035.00 | 2024-07-19 |

Rebeccamycin Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

Referencia

- Synthesis of a rebeccamycin-related indolo[2,3-a]carbazole by palladium(0) catalyzed polyannulation, Tetrahedron Letters, 1995, 36(43), 7841-4

Synthetic Routes 3

Condiciones de reacción

Referencia

- The chemistry of isoindole natural products, Beilstein Journal of Organic Chemistry, 2013, 9, 2048-2078

Synthetic Routes 4

Condiciones de reacción

Referencia

- Chemical synthesis of 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (rebeccamycin) and its analogs, Huaxue Jinzhan, 2008, 20(11), 1699-1707

Synthetic Routes 5

Condiciones de reacción

Referencia

- Metathesis Reactions for the Synthesis of Ring-Fused Carbazoles, Journal of Organic Chemistry, 2005, 70(25), 10474-10481

Synthetic Routes 6

Condiciones de reacción

Referencia

- Combinatorial biosynthesis of antitumor indolocarbazole compounds, Proceedings of the National Academy of Sciences of the United States of America, 2005, 102(2), 461-466

Synthetic Routes 7

Condiciones de reacción

Referencia

- Practical synthesis of the rebeccamycin aglycone and related analogs by oxidative cyclization of bisindolylmaleimides with a Wacker-type catalytic system, Tetrahedron Letters, 2001, 42(51), 8935-8937

Synthetic Routes 8

Condiciones de reacción

Referencia

- Synthesis of Rebeccamycin and 11-Dechlororebeccamycin, Journal of Organic Chemistry, 1999, 64(7), 2465-2470

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium

1.2 Reagents: Ammonia

1.2 Reagents: Ammonia

Referencia

- Two synthetic approaches to rebeccamycin, Tetrahedron Letters, 1985, 26(34), 4015-18

Synthetic Routes 10

Condiciones de reacción

Referencia

- Recent developments in the synthesis of indolocarbazoles, topoisomerase I inhibitors, Recent Research Developments in Synthetic Organic Chemistry, 1999, 2, 79-106

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol , Ethyl acetate

1.2 Reagents: Ammonia

1.2 Reagents: Ammonia

Referencia

- A stereoselective synthesis of indole-β-N-glycosides: an application to the synthesis of rebeccamycin, Journal of Organic Chemistry, 1993, 58(2), 343-9

Synthetic Routes 12

Condiciones de reacción

Referencia

- Rebeccamycin analogs as anti-cancer agents, European Journal of Medicinal Chemistry, 2003, 38(2), 123-140

Rebeccamycin Raw materials

Rebeccamycin Preparation Products

Rebeccamycin Literatura relevante

-

Christopher T. Walsh,Sylvie Garneau-Tsodikova,Annaleise R. Howard-Jones Nat. Prod. Rep. 2006 23 517

-

Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591

-

3. Synthesis and biological evaluation of novel oxophenylarcyriaflavins as potential anticancer agentsAurélie Bourderioux,Valérie Bénéteau,Jean-Yves Mérour,Brigitte Baldeyrou,Caroline Ballot,Amélie Lansiaux,Christian Bailly,Rémy Le Guével,Christiane Guillouzo,Sylvain Routier Org. Biomol. Chem. 2008 6 2108

-

César Sánchez,Carmen Méndez,José A. Salas Nat. Prod. Rep. 2006 23 1007

-

George E. Chambers,A. Emre Sayan,Richard C. D. Brown Nat. Prod. Rep. 2021 38 1794

93908-02-2 (Rebeccamycin) Productos relacionados

- 1261500-68-8(3-(aminomethyl)-4-nitrophenol)

- 2171411-49-5(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid)

- 852664-50-7(5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide)

- 939759-88-3(1-(3-fluorophenyl)methylpyrrolidin-3-amine)

- 1805195-14-5(4-(Difluoromethyl)-3-iodo-2-nitropyridine-5-carbonyl chloride)

- 17716-91-5(2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one)

- 375368-80-2(3-Fluoro-2-methoxy-6-picoline)

- 868968-37-0(1-(4-methylpiperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)

- 111043-08-4(Thieno[2,3-c]pyridine-2-carboxylicacid, 3-methyl-, methyl ester)

- 1060815-85-1(4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine)

Proveedores recomendados

Hubei Henglvyuan Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Changfu Chemical Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Jinan Hanyu Chemical Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote